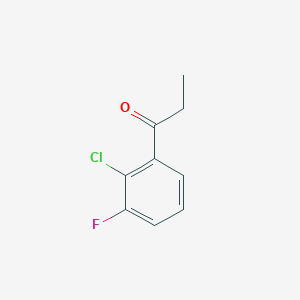
1-(2-Chloro-3-fluorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-3-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-3-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine or fluorine atoms.
Aplicaciones Científicas De Investigación
1-(2-Chloro-3-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparación Con Compuestos Similares
1-(2-Chloro-3-fluorophenyl)propan-1-one can be compared with other similar compounds, such as:
- 3-Chloro-1-(2-fluorophenyl)propan-1-one
- 1-(3-Chloro-2-fluorophenyl)propan-1-one
- 1-(2-Chloro-4-fluorophenyl)propan-1-one
These compounds share structural similarities but differ in the position of the chlorine and fluorine atoms on the aromatic ring. The unique arrangement of these atoms in this compound contributes to its distinct chemical and physical properties, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C9H8ClFO |
|---|---|
Peso molecular |
186.61 g/mol |
Nombre IUPAC |
1-(2-chloro-3-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClFO/c1-2-8(12)6-4-3-5-7(11)9(6)10/h3-5H,2H2,1H3 |
Clave InChI |
PVDRAQLUUIVGIO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C(=CC=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


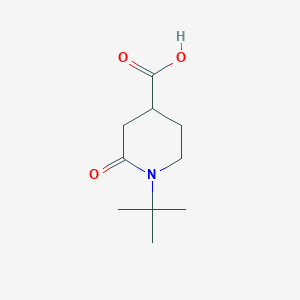
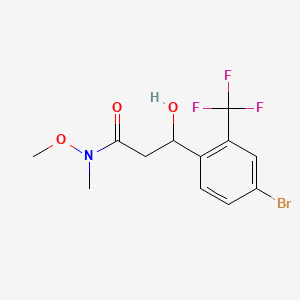
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14773565.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B14773567.png)
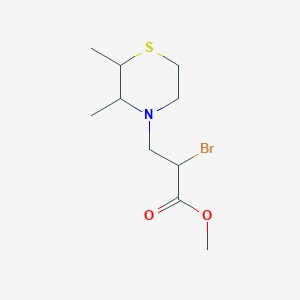
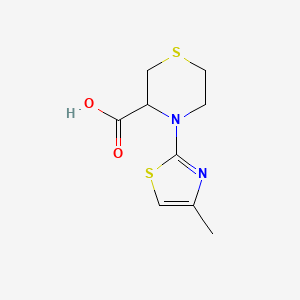
![trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14773598.png)
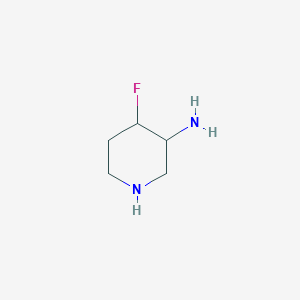
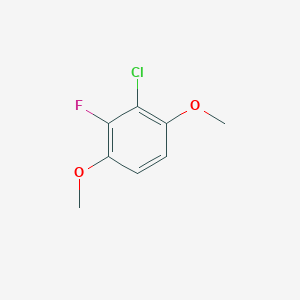
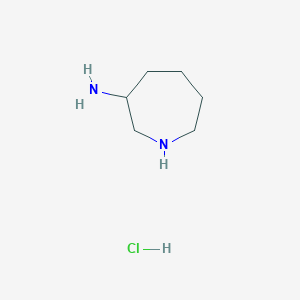

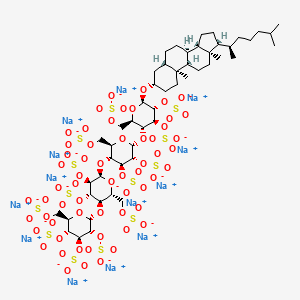
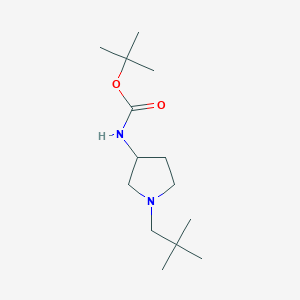
![4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline](/img/structure/B14773651.png)
